

Experimental protocol for using 5-Bromo-N-isopropylpicolinamide

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Compound of Interest

Compound Name: **5-Bromo-N-isopropylpicolinamide**

Cat. No.: **B1328589**

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Application Notes and Protocols for Picolinamide Derivatives

To the Esteemed Researcher,

Following a comprehensive search for "**5-Bromo-N-isopropylpicolinamide**," it has been determined that there is a significant lack of publicly available scientific literature, including detailed experimental protocols, quantitative data, and established signaling pathways for this specific compound. Chemical suppliers list the compound (CAS 845305-90-0), but do not provide application-specific information.

However, the broader class of picolinamide derivatives has been extensively studied and shows significant potential in various therapeutic areas. To fulfill your request for a detailed experimental protocol, we have compiled this document based on a well-researched picolinamide derivative that acts as a VEGFR-2 kinase inhibitor. This information is intended to serve as a comprehensive example and guide. The protocols and data presented herein would require substantial adaptation and validation for the specific use of **5-Bromo-N-isopropylpicolinamide**.

Representative Application: Picolinamide Derivatives as VEGFR-2 Inhibitors for Anti-Angiogenesis Research

Picolinamide-based compounds have emerged as a promising class of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels.[\[1\]](#)[\[2\]](#)[\[3\]](#) Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology.[\[1\]](#)[\[3\]](#) This document outlines the application of a representative picolinamide derivative as a VEGFR-2 inhibitor.

Data Presentation

The following tables summarize the in vitro efficacy of representative picolinamide derivatives against cancer cell lines and the VEGFR-2 kinase.

Table 1: In Vitro Anti-proliferative Activity of Representative Picolinamide Derivatives[\[1\]](#)

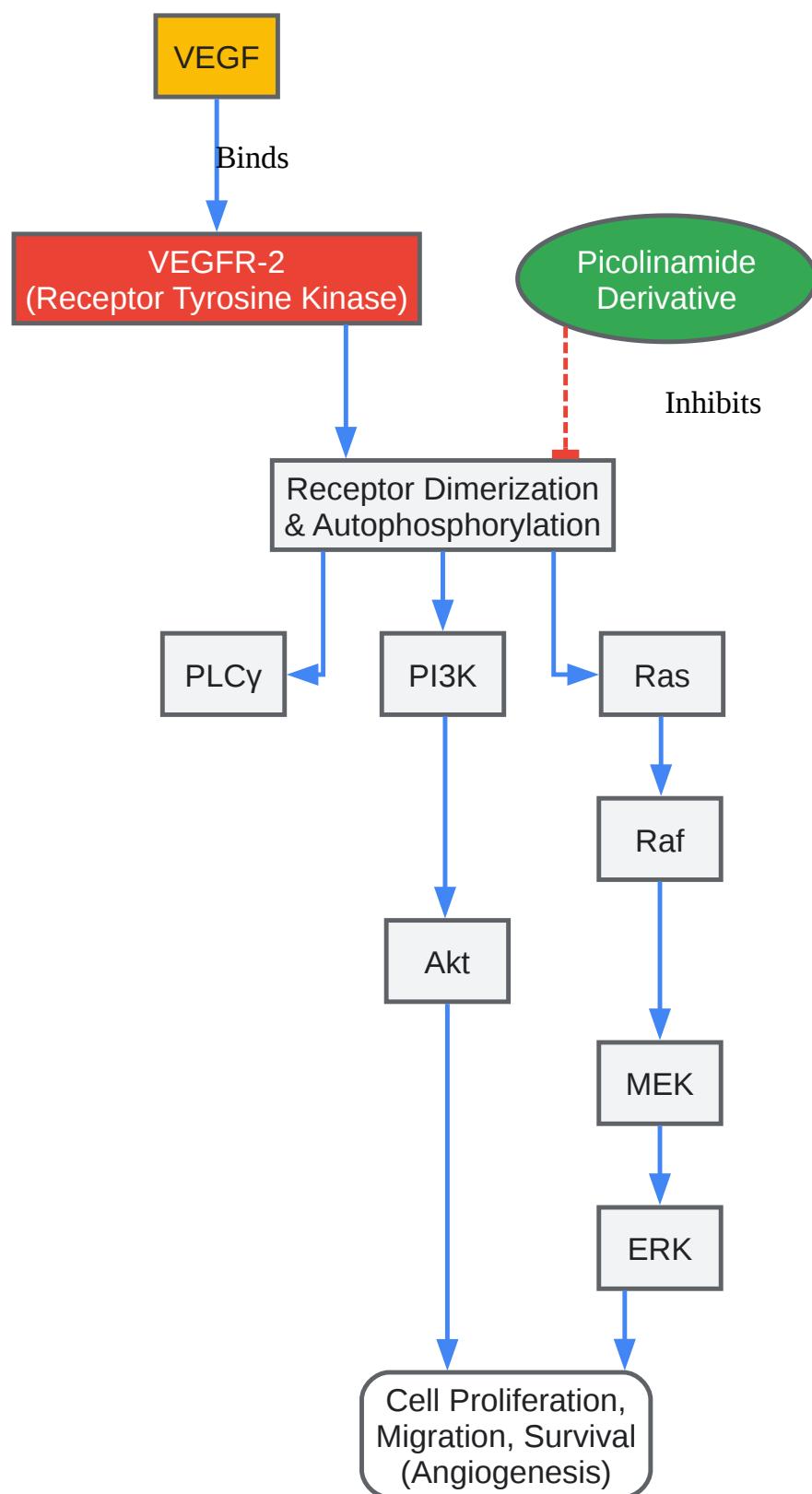
| Compound | A549 IC ₅₀ (µM) | HepG2 IC ₅₀ (µM) |
|---------------------|----------------------------|-----------------------------|
| Picolinamide 8j | 12.5 | 20.6 |
| Picolinamide 8l | 13.2 | 18.2 |
| Sorafenib (Control) | 19.3 | 29.0 |
| Axitinib (Control) | 22.4 | 38.7 |

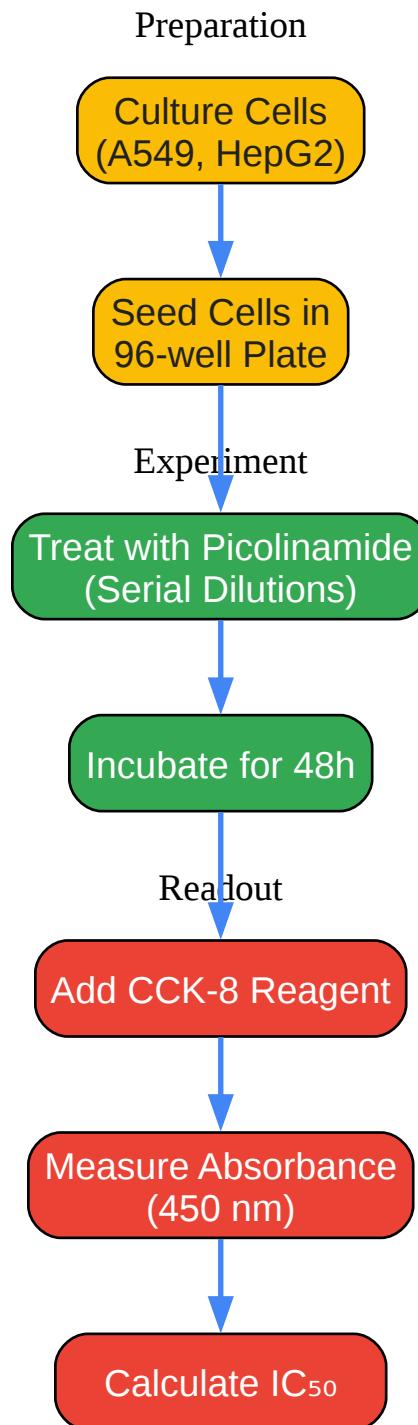
Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity[\[1\]](#)

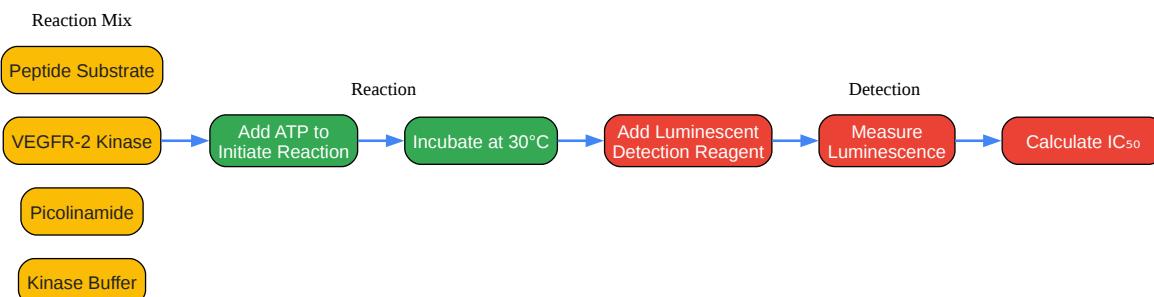
| Compound | VEGFR-2 IC ₅₀ (µM) |
|---------------------|--|
| Picolinamide 8a | 0.87 |
| Picolinamide 8j | 0.53 |
| Picolinamide 8l | 0.29 |
| Sorafenib (Control) | Data for direct comparison not available in the same study |

Signaling Pathway

The diagram below illustrates the simplified signaling pathway of VEGFR-2 and the point of inhibition by picolinamide derivatives.





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References

- 1. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
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